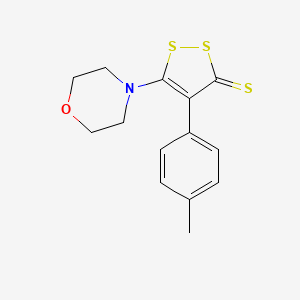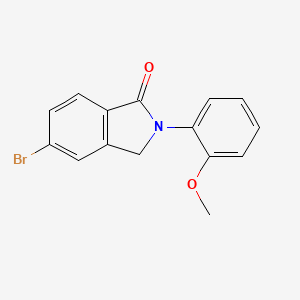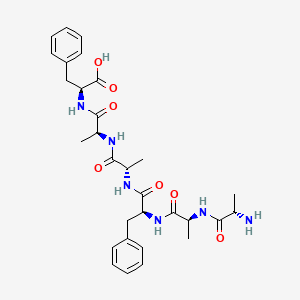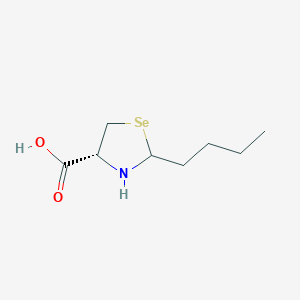![molecular formula C20H20Cl2N4 B14177463 Piperazine, 1-[(3,4-dichlorophenyl)[4-(1H-pyrazol-4-yl)phenyl]methyl]- CAS No. 857532-44-6](/img/structure/B14177463.png)
Piperazine, 1-[(3,4-dichlorophenyl)[4-(1H-pyrazol-4-yl)phenyl]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-[(3,4-dichlorophenyl)[4-(1H-pyrazol-4-yl)phenyl]methyl]- is a complex organic compound that belongs to the piperazine family This compound is characterized by the presence of a piperazine ring substituted with a 3,4-dichlorophenyl group and a 1H-pyrazol-4-ylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-[(3,4-dichlorophenyl)[4-(1H-pyrazol-4-yl)phenyl]methyl]- typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-[(3,4-dichlorophenyl)[4-(1H-pyrazol-4-yl)phenyl]methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic rings, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated solvents, strong bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Piperazine, 1-[(3,4-dichlorophenyl)[4-(1H-pyrazol-4-yl)phenyl]methyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Piperazine, 1-[(3,4-dichlorophenyl)[4-(1H-pyrazol-4-yl)phenyl]methyl]- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, thereby exerting anti-inflammatory effects . The compound may also interact with enzymes and receptors involved in pain and inflammation pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dichlorophenyl)piperazine: A simpler derivative with similar biological activities.
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: Another piperazine derivative used in medicinal chemistry.
Uniqueness
Piperazine, 1-[(3,4-dichlorophenyl)[4-(1H-pyrazol-4-yl)phenyl]methyl]- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a piperazine ring with both a dichlorophenyl and a pyrazolylphenyl group makes it a versatile compound for various applications.
Properties
CAS No. |
857532-44-6 |
|---|---|
Molecular Formula |
C20H20Cl2N4 |
Molecular Weight |
387.3 g/mol |
IUPAC Name |
1-[(3,4-dichlorophenyl)-[4-(1H-pyrazol-4-yl)phenyl]methyl]piperazine |
InChI |
InChI=1S/C20H20Cl2N4/c21-18-6-5-16(11-19(18)22)20(26-9-7-23-8-10-26)15-3-1-14(2-4-15)17-12-24-25-13-17/h1-6,11-13,20,23H,7-10H2,(H,24,25) |
InChI Key |
SSRZUATVJOAMJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=C(C=C2)C3=CNN=C3)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


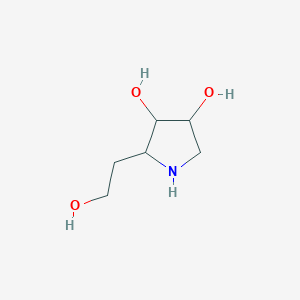
![N-(2,4-Difluorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14177391.png)
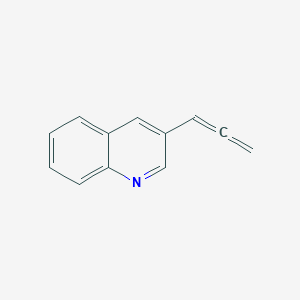
![4-[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]morpholine](/img/structure/B14177408.png)
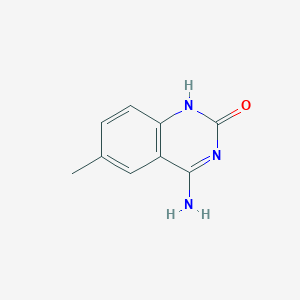

![Ethyl 2-[2-(4-bromophenyl)ethenylidene]pentanoate](/img/structure/B14177424.png)
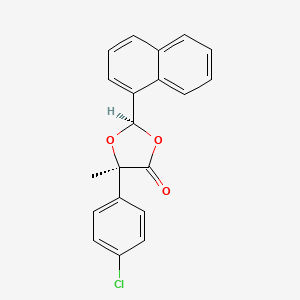
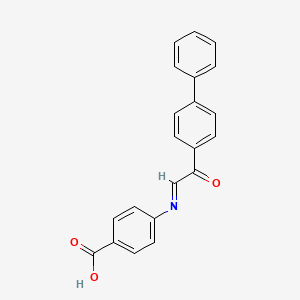
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14177468.png)
